molecular formula C17H21N3O B11389677 1-allyl-4-(1-isopropyl-1H-benzimidazol-2-yl)pyrrolidin-2-one

1-allyl-4-(1-isopropyl-1H-benzimidazol-2-yl)pyrrolidin-2-one

Cat. No.: B11389677
M. Wt: 283.37 g/mol
InChI Key: LLNOHKTWSSHXAQ-UHFFFAOYSA-N
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Description

1-allyl-4-(1-isopropyl-1H-benzimidazol-2-yl)pyrrolidin-2-one is a heterocyclic compound that features a benzimidazole moiety fused with a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-allyl-4-(1-isopropyl-1H-benzimidazol-2-yl)pyrrolidin-2-one typically involves the condensation of 1-isopropyl-1H-benzimidazole with an appropriate allylating agent, followed by cyclization to form the pyrrolidinone ring. Common reagents used in this synthesis include allyl bromide and base catalysts such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-allyl-4-(1-isopropyl-1H-benzimidazol-2-yl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to reduce specific functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while nucleophilic substitution can introduce various functional groups, enhancing the compound’s chemical diversity .

Scientific Research Applications

1-allyl-4-(1-isopropyl-1H-benzimidazol-2-yl)pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-allyl-4-(1-isopropyl-1H-benzimidazol-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-allyl-4-(1-isopropyl-1H-benzimidazol-2-yl)pyrrolidin-2-one is unique due to the presence of the isopropyl group, which can enhance its lipophilicity and potentially improve its ability to cross biological membranes. This structural feature may also influence its binding affinity to specific molecular targets, making it a valuable compound for further research and development .

Properties

Molecular Formula

C17H21N3O

Molecular Weight

283.37 g/mol

IUPAC Name

4-(1-propan-2-ylbenzimidazol-2-yl)-1-prop-2-enylpyrrolidin-2-one

InChI

InChI=1S/C17H21N3O/c1-4-9-19-11-13(10-16(19)21)17-18-14-7-5-6-8-15(14)20(17)12(2)3/h4-8,12-13H,1,9-11H2,2-3H3

InChI Key

LLNOHKTWSSHXAQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CC=C

Origin of Product

United States

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